![molecular formula C17H15ClN2O4S2 B2443500 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 886950-73-8](/img/structure/B2443500.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, 1H-NMR, 13C-NMR, and IR spectroscopy have been used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Scientific Research Applications
- Abstract : Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules were tested in vitro and in vivo against Mycobacterium tuberculosis . The newly synthesized derivatives showed better inhibition potency compared to standard reference drugs .
- Abstract : Some benzothiazole derivatives exhibit potent cytotoxicity against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) while sparing normal cells .
- Abstract : Certain derivatives, such as 3, 6, and 7, demonstrated promising quorum-sensing inhibition in the LasB system. They selectively targeted this system without affecting the PqsR system .
- Abstract : Among synthesized derivatives, compound 12 exhibited significant inhibitory effects against bacteria, including Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
- Abstract : Compounds 8 and 9 were evaluated for their ability to inhibit ovine COX-1 and COX-2 enzymes. Their peroxidase activity was measured using a colorimetric enzyme immune assay kit .
Anti-Tubercular Activity
Anti-Cancer Properties
Quorum-Sensing Inhibition
Antimicrobial Activity
Cyclooxygenase (COX) Inhibition
Mechanism of Action
Target of Action
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has been found to have anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide interacts with its target, the DprE1 enzyme, resulting in the inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting the growth and survival of the Mycobacterium tuberculosis .
Biochemical Pathways
The action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide affects the biochemical pathway involving the DprE1 enzyme . The inhibition of this enzyme disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The molecular and cellular effects of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide’s action result in the inhibition of the DprE1 enzyme . This inhibition disrupts the synthesis of arabinogalactan, leading to the death of the Mycobacterium tuberculosis .
Future Directions
The future directions for research on “N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide” and similar compounds could include further exploration of their biological activities, such as their anti-inflammatory and antimicrobial properties . Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-10-3-5-11(6-4-10)26(22,23)9-14(21)19-17-20-15-13(24-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGYHXHGUKLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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